

Technical Guide to 4-Methoxy-3-nitrophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-3-nitrophenol** (CAS No. 15174-02-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. This document details its physicochemical properties, experimental protocols for its synthesis, and its applications in drug development, with a focus on its role as a precursor to bioactive molecules.

Core Properties and Data

4-Methoxy-3-nitrophenol is a yellow, solid organic compound. Its structure, featuring a methoxy, a nitro, and a hydroxyl group on a benzene ring, makes it a versatile building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic profile that influences its reactivity.

Quantitative Data Summary

The key physicochemical properties of **4-Methoxy-3-nitrophenol** are summarized in the table below for easy reference.

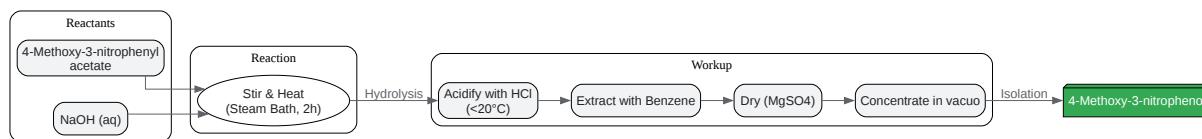
Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₄	[1]
Molecular Weight	169.13 g/mol	[1]
CAS Number	15174-02-4	[1]
Appearance	Yellow Solid	[2]
Melting Point	78-80 °C	[3]
Boiling Point	340.5 °C (at 760 mmHg)	
Solubility	Low in water; Soluble in many organic solvents (alcohols, esters, ethers)	[2]
Purity	≥97% (Typical)	[4]

Synthesis and Experimental Protocols

While the direct nitration of 4-methoxyphenol is a common route to nitrated methoxyphenols, this section provides a detailed protocol for the synthesis of **4-Methoxy-3-nitrophenol** via the hydrolysis of its acetate precursor, a method with a well-documented procedure.

Protocol 1: Synthesis via Hydrolysis of 4-Methoxy-3-nitrophenyl acetate

This protocol details the base-catalyzed hydrolysis of 4-methoxy-3-nitrophenyl acetate to yield **4-Methoxy-3-nitrophenol**.[\[3\]](#)


Materials:

- 4-methoxy-3-nitrophenyl acetate (61 g, 0.29 mol)
- Sodium hydroxide (NaOH) (34.68 g, 0.87 mol)
- Deionized water (500 mL)

- Concentrated hydrochloric acid (HCl) (87 mL)
- Benzene (1500 mL total)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A mixture of 4-methoxy-3-nitrophenyl acetate (61 g) and sodium hydroxide (34.68 g) in 500 mL of water is stirred and heated on a steam bath for 2 hours.
- The reaction solution is then cooled, and carefully acidified with 87 mL of concentrated HCl, ensuring the temperature is maintained below 20°C through external cooling (e.g., an ice bath).
- The acidified solution is transferred to a separatory funnel and extracted three times with benzene (500 mL each time).
- The combined benzene extracts are dried over anhydrous MgSO_4 .
- The drying agent is removed by filtration.
- The benzene is removed from the filtrate by concentration in vacuo (rotary evaporation).
- The resulting solid is collected, yielding approximately 33 g of **4-Methoxy-3-nitrophenol** with a melting point of 78-80°C.[3]

[Click to download full resolution via product page](#)

Synthesis of **4-Methoxy-3-nitrophenol** via Hydrolysis.

Applications in Drug Development

4-Methoxy-3-nitrophenol is a valuable intermediate in pharmaceutical research, primarily because its nitro group can be readily reduced to an aniline.[5] This resulting 3-amino-4-methoxyphenol structure is a common pharmacophore found in various bioactive molecules. It serves as a scaffold for building more complex compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[6]

Protocol 2: General Procedure for Nitro Group Reduction

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride, a standard procedure applicable to **4-Methoxy-3-nitrophenol** for the synthesis of its corresponding aniline derivative.

Materials:

- **4-Methoxy-3-nitrophenol**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol or Ethyl Acetate (as solvent)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

- Dissolve **4-Methoxy-3-nitrophenol** in ethanol or ethyl acetate in a round-bottom flask.
- Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

- Slowly add concentrated HCl while stirring. The reaction is often exothermic and may require cooling.
- Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated solution of sodium hydroxide until the solution is basic. A precipitate of tin salts will form.
- Filter the mixture to remove the tin salts.
- Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxyphenol.
- Further purification can be achieved by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]
- 4. 4-Methoxy-3-nitrophenol | 15174-02-4 [sigmaaldrich.com]
- 5. 4-Methoxy-3-nitrophenol | High Purity Reagent [benchchem.com]
- 6. 4-Methoxy-3-nitrophenol (15174-02-4) at Nordmann - nordmann.global [nordmann.global]
- To cite this document: BenchChem. [Technical Guide to 4-Methoxy-3-nitrophenol: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-molecular-weight\]](https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com